Oct-7-enal

Catalog No.
S662888
CAS No.
21573-31-9
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oct-7-enal

CAS Number

21573-31-9

Product Name

Oct-7-enal

IUPAC Name

oct-7-enal

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2

InChI Key

LIINGNMKNRSOGW-UHFFFAOYSA-N

SMILES

C=CCCCCCC=O

Synonyms

oct-7-enal;7-Octenal;Einecs 244-449-2

Canonical SMILES

C=CCCCCCC=O

Occurrence and Isolation

Oct-7-enal is a naturally occurring unsaturated aldehyde found in various plants, including the Japanese thistle (Cirsium dipsacolepis) []. Researchers have isolated Oct-7-enal from the leaves of the plant using solvent extraction techniques [].

Potential Biological Activities

Although the full range of its biological activities is still under investigation, research suggests that Oct-7-enal might possess various bioactivities relevant to scientific research:

  • Antimicrobial activity: Studies indicate that Oct-7-enal exhibits antimicrobial activity against certain bacterial and fungal strains []. This potential makes it an interesting candidate for further research in developing novel antimicrobials.
  • Antioxidant activity: Research suggests that Oct-7-enal might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals []. This opens avenues for investigating its potential applications in mitigating oxidative stress-related diseases.
  • Insecticidal activity: Studies have shown that Oct-7-enal exhibits insecticidal activity against some insect pests []. This finding warrants further exploration of its potential as a natural insecticide.

Synthetic Approaches

Oct-7-enal is an unsaturated aldehyde with the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 126.2 g/mol. It features a long carbon chain with a double bond located between the seventh and eighth carbon atoms, making it part of the aliphatic aldehyde family. This compound is primarily recognized for its occurrence in nature, particularly isolated from the Japanese thistle (Cirsium dipsacolepis) .

Typical of aldehydes and unsaturated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Oct-7-enal can be oxidized to form carboxylic acids.
  • Reduction: It can also be reduced to yield primary alcohols.
  • Aldol Condensation: In the presence of a base, it can undergo aldol condensation with other carbonyl compounds.

These reactions make oct-7-enal a versatile intermediate in organic synthesis.

Oct-7-enal exhibits notable biological activities. Research indicates that it possesses antimicrobial properties, which could be beneficial in developing natural preservatives or therapeutic agents. Its structure allows it to interact with biological membranes, potentially influencing cell signaling pathways and exhibiting cytotoxic effects on certain cancer cell lines .

Several methods exist for synthesizing oct-7-enal:

  • Natural Extraction: Isolation from plants such as Cirsium dipsacolepis.
  • Chemical Synthesis:
    • A convenient synthetic route involves the use of starting materials like 1-octene through oxidation processes .
    • Another method includes the use of Grignard reagents followed by oxidation.

These methods provide flexibility depending on the desired purity and yield.

Oct-7-enal finds applications across various fields:

  • Flavor and Fragrance Industry: Used as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: Potential use in drug formulation owing to its biological activity.
  • Research: Serves as a chemical intermediate in organic synthesis and research studies.

Oct-7-enal shares similarities with several other unsaturated aldehydes. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Oct-2-enalC8H14OC_8H_{14}OHas a double bond at the second position; known for antifungal properties .
HexanalC6H12OC_6H_{12}OShorter carbon chain; commonly used in flavoring agents.
NonanalC9H18OC_9H_{18}OLonger carbon chain; used in perfumes and fragrances.

Uniqueness of Oct-7-enal: The positioning of the double bond (between the seventh and eighth carbons) gives oct-7-enal distinct reactivity patterns compared to its counterparts, influencing both its synthetic pathways and biological interactions.

Aldehydes have long been pivotal in organic synthesis due to their reactivity as electrophiles and precursors to alcohols, carboxylic acids, and amines. Oct-7-enal, first isolated in the mid-20th century, emerged as part of broader efforts to catalog plant-derived volatiles. Its discovery paralleled advances in chromatography and spectroscopy, which enabled precise structural elucidation of unsaturated aldehydes. Unlike shorter-chain aldehydes (e.g., hexanal), Oct-7-enal’s extended carbon skeleton and terminal unsaturation posed synthetic challenges that spurred innovations in olefin metathesis and Wittig reactions.

Biosynthetic Origins in Cirsium dipsacolepis and Ecological Implications

Oct-7-enal is biosynthesized in Cirsium dipsacolepis via the oxidative degradation of fatty acids, a pathway common to many plant aldehydes. The compound accumulates in leaf trichomes, where it likely functions as a herbivore deterrent or antimicrobial agent. Ecological studies hypothesize that its specific double-bond position (C7–C8) enhances volatility compared to mid-chain isomers, optimizing its release during mechanical damage.

Table 1: Key Physical Properties of Oct-7-enal

PropertyValueSource
Molecular Weight126.20 g/mol
Boiling Point60–62°C (at 10 Torr)
Melting Point95°C
SMILESC=CCCCCCC=O
LogP (Predicted)2.14

Positional Isomerism in Medium-Chain Unsaturated Aldehydes

The bioactivity and physicochemical properties of unsaturated aldehydes are highly sensitive to double-bond position. Oct-7-enal’s isomer, Oct-2-enal (CAS: 2548-87-0), exhibits distinct repellent properties against ticks, as demonstrated in studies on Ixodes scapularis. This contrast underscores the role of molecular geometry in biological interactions:

Table 2: Comparative Analysis of Oct-7-enal and Oct-2-enal

PropertyOct-7-enalOct-2-enal
Double Bond PositionC7–C8C2–C3
Boiling Point60–62°C (10 Torr)172°C (760 Torr)
BioactivityAntimicrobial (plant defense)Tick repellent
Natural SourceCirsium dipsacolepisSynthetic/Donkey sebum

The divergence in volatility and ecological function between these isomers highlights the evolutionary tailoring of aldehydes for specific roles.

Comparative Analysis of Hydroformylation Techniques

Hydroformylation, a pivotal reaction in aldehyde synthesis, has been extensively applied to oct-7-enal production. Recent studies highlight the superiority of rhodium-based catalysts in achieving high regioselectivity and enantiomeric excess compared to traditional cobalt systems [1] [2].

XLogP3

2.2

UNII

Q35493N97H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

21573-31-9

Wikipedia

7-octenal

Dates

Last modified: 09-13-2023

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